6-(3-Pyridinylcarbonyl)valerolactam-d4

Description

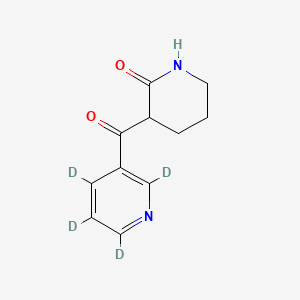

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15)/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBAXTWXMULZOL-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCCNC2=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Incorporation for 6 3 Pyridinylcarbonyl Valerolactam D4

General Methodologies for Deuterium (B1214612) Introduction into Organic Compounds

The incorporation of deuterium into organic molecules can be achieved through two primary strategies: direct exchange of protons for deuterons on a pre-existing molecular scaffold or the construction of the molecule from deuterated starting materials.

Catalytic Hydrogen-Deuterium Exchange Processes

Hydrogen-Deuterium (H-D) exchange reactions represent a direct method for isotopic labeling. These processes typically involve treating a substrate with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. The catalyst's role is to facilitate the cleavage of C-H bonds and their replacement with C-D bonds.

For molecules containing carbonyl groups, like ketones, the alpha-hydrogens (protons on the carbon atom adjacent to the carbonyl) are acidic and can be exchanged for deuterium under basic or acidic conditions, or through organocatalysis. youtube.comnih.gov This occurs via the formation of an enol or enolate intermediate. youtube.com The process is often reversible, and reaction conditions must be carefully controlled to achieve high levels of deuterium incorporation at specific sites. mit.edu Factors such as pH, temperature, and the choice of catalyst significantly affect the rate and extent of the exchange. mit.eduyoutube.com Solution-phase hydrogen/deuterium exchange is a widely used technique to probe protein dynamics and ligand interactions by mass spectrometry. nih.gov

De Novo Synthesis Approaches Utilizing Deuterated Precursors

De novo synthesis, or total synthesis, provides a more controlled and often more efficient route to specifically labeled compounds. This bottom-up approach involves using commercially available or synthetically prepared deuterated building blocks in a reaction sequence to construct the final target molecule. nih.gov This strategy ensures that deuterium atoms are placed at specific, non-exchangeable positions within the molecular structure. nih.gov

A common method involves the use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LAD), to introduce deuterium atoms during the reduction of functional groups like esters, carboxylic acids, or ketones. For instance, the reduction of a precursor ester with a deuteride reagent can yield a deuterated alcohol, which can then be carried forward in a synthetic sequence. This approach allows for the creation of isotopically labeled standards with a mass shift of four or more atomic mass units, which is ideal for mass spectrometry-based quantification. nih.gov

Design and Execution of Synthetic Routes for 6-(3-Pyridinylcarbonyl)valerolactam-d4

While the specific synthesis of this compound is not widely published, a plausible synthetic route can be designed based on established chemical principles and analogous syntheses of related lactam structures. nih.govnih.gov A logical approach would be a de novo synthesis to ensure the precise placement of the four deuterium atoms.

A hypothetical route could start from a deuterated precursor, for example, a deuterated diol or a cyclic anhydride. The key step would likely involve the reduction of a suitable precursor to introduce the deuterium atoms. For instance, a precursor molecule containing two ester or carboxylic acid functionalities at appropriate positions could be reduced using a powerful deuterated reducing agent like lithium aluminum deuteride (LAD) to form a d4-diol. This diol could then be further elaborated through a series of steps, including oxidation and amidation/cyclization, to form the final d4-valerolactam ring. The pyridinylcarbonyl moiety could be introduced via a Friedel-Crafts acylation or by coupling nicotinic acid (or an activated derivative) to the lactam ring at the appropriate position.

The successful execution of such a synthesis would depend on the careful selection of reagents, reaction conditions, and purification methods to achieve a high yield and isotopic purity of the final product.

Characterization of Isotopic Purity and Positional Specificity of Deuterium Labeling

After synthesis, it is crucial to verify the identity, purity, and isotopic enrichment of the deuterated compound. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the exact position of the deuterium atoms within the molecule. google.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity. This provides direct evidence of the labeling positions.

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals only for the deuterium atoms, confirming their chemical environment and thus their location in the structure. wiley.com

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling, leading to characteristic changes in the ¹³C NMR spectrum that can also be used to confirm the labeling sites.

The combination of these techniques provides a comprehensive characterization, ensuring the structural integrity and isotopic purity of the synthesized this compound, making it a reliable standard for analytical applications. rsc.orgresearchgate.net

Advanced Analytical Characterization of 6 3 Pyridinylcarbonyl Valerolactam D4

Spectroscopic Techniques for Structural Elucidation of Deuterated Compounds

Spectroscopic methods are indispensable for confirming the identity and isotopic integrity of deuterated molecules. The introduction of deuterium (B1214612) atoms into a molecule induces subtle but measurable changes in its spectroscopic properties, which can be leveraged for detailed characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (2H) and Proton (1H) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample. For deuterated compounds like 6-(3-Pyridinylcarbonyl)valerolactam-d4, both proton (¹H) and deuterium (²H) NMR are crucial.

1D and 2D NMR Experiments for Isotopic Labeling Confirmation

One-dimensional (1D) ¹H NMR spectroscopy is the first step in verifying the success of a deuteration reaction. In the case of this compound, the disappearance or significant reduction of proton signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling. The integration of the remaining proton signals allows for a preliminary assessment of the extent of deuteration.

Complementary to ¹H NMR, ²H NMR provides direct evidence of deuterium incorporation. A ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions where deuterium atoms have replaced protons, offering unambiguous confirmation of the isotopic labeling.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, can be adapted to correlate ¹H and ¹³C nuclei or even ¹H and ²H nuclei. These experiments are invaluable for precisely mapping the location of deuterium atoms within the molecular framework, especially in complex molecules or when multiple deuteration sites are possible.

Quantitative NMR for Isotopic Enrichment Assessment

Quantitative NMR (qNMR) is a highly accurate method for determining the isotopic enrichment of a deuterated compound. By using a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined. For this compound, a ¹H qNMR experiment would involve comparing the integral of a specific, non-deuterated proton signal of the analyte to the integral of a known standard.

The isotopic enrichment can be calculated by comparing the integral of the residual proton signals at the deuterated positions to the integrals of the non-deuterated signals within the same molecule. This ratio provides a precise measure of the percentage of deuterium incorporation at each labeled site.

Below is a hypothetical data table illustrating the type of results that could be obtained from a qNMR analysis for assessing isotopic enrichment:

| Position | ¹H Chemical Shift (ppm) of Parent Compound | Integral (Non-deuterated) | Integral (Deuterated Sample) | Isotopic Enrichment (%) |

|---|---|---|---|---|

| H-x | [Value] | [Value] | [Value] | [Value] |

| H-y | [Value] | [Value] | [Value] | [Value] |

| H-z | [Value] | [Value] | [Value] | [Value] |

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally sensitive and provides crucial information about the molecular weight and isotopic composition of a sample.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition with Deuterium

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound, HRMS is used to confirm the incorporation of four deuterium atoms by comparing the measured accurate mass with the theoretical exact mass calculated for the deuterated formula.

The high resolving power of HRMS also allows for the differentiation of the deuterated compound from any residual non-deuterated starting material or from species with fewer than four deuterium atoms, thereby assessing isotopic purity.

The following table presents a hypothetical comparison of theoretical and measured masses for 6-(3-Pyridinylcarbonyl)valerolactam and its d4 analog:

| Compound | Elemental Formula | Theoretical Exact Mass (Da) | Measured Accurate Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| 6-(3-Pyridinylcarbonyl)valerolactam | C₁₂H₁₄N₂O₂ | [Value] | [Value] | [Value] |

| This compound | C₁₂H₁₀D₄N₂O₂ | [Value] | [Value] | [Value] |

Tandem Mass Spectrometry (MS/MS) for Deuterium Localization

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and then fragmented. The resulting fragment ions are then mass-analyzed.

By comparing the fragmentation pattern of the deuterated compound with that of its non-deuterated counterpart, the location of the deuterium atoms can be determined. Fragments that retain the deuterium atoms will exhibit a mass shift corresponding to the number of deuterium atoms they contain. This allows for the precise localization of the isotopic labels within the molecular structure, complementing the information obtained from NMR spectroscopy.

A hypothetical fragmentation analysis is summarized in the table below:

| Fragment Ion | Proposed Structure | m/z (Non-deuterated) | m/z (Deuterated) | Mass Shift (Da) | Number of Deuterium Atoms |

|---|---|---|---|---|---|

| [Fragment 1] | [Structure] | [Value] | [Value] | [Value] | [Value] |

| [Fragment 2] | [Structure] | [Value] | [Value] | [Value] | [Value] |

| [Fragment 3] | [Structure] | [Value] | [Value] | [Value] | [Value] |

Chromatographic Methods for Purity and Isomeric Separation

The comprehensive characterization of isotopically labeled compounds such as this compound is essential for its application in research and clinical settings. Chromatographic techniques are fundamental in determining the chemical and isomeric purity of this deuterated analog. These methods ensure that the compound is free from significant levels of its non-deuterated counterpart and other related impurities.

High-Performance Liquid Chromatography (HPLC) Integration with Spectroscopic Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. When coupled with advanced spectroscopic detectors, HPLC provides a robust platform for assessing purity and separating closely related isomers.

The separation of pyridinecarboxylic acid isomers, which share structural similarities with the target compound, has been successfully demonstrated using core-shell mixed-mode columns. helixchrom.com These columns offer enhanced efficiency and speed. helixchrom.com Retention and selectivity can be finely tuned by adjusting the mobile phase composition, including the organic modifier (typically acetonitrile), buffer concentration, and pH. helixchrom.com Given the structure of this compound, a reversed-phase/cation-exchange or a hydrogen-bonding-based separation on a column like a SHARC 1 could be employed. sielc.com The latter would utilize interactions between the analyte and the stationary phase, with selectivity being highly sensitive to the mobile phase composition. sielc.com

Spectroscopic detection, most commonly with a UV detector, is well-suited for this compound due to the UV-absorbing pyridine (B92270) ring. A detection wavelength in the range of 270-275 nm would be appropriate for monitoring the elution of the compound and its potential impurities. helixchrom.comhelixchrom.com For more definitive identification and to confirm the deuteration, HPLC can be coupled with a mass spectrometer (LC-MS). LC-MS/MS methods are particularly powerful for quantifying low levels of impurities and confirming the mass-to-charge ratio of the deuterated compound versus any non-deuterated analogs. nih.govnih.gov

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | Mixed-Mode (Reversed-Phase/Cation-Exchange) |

| Dimensions | 4.6 x 150 mm |

| Mobile Phase | 5% Acetonitrile with 0.15% Phosphoric Acid (H₃PO₄) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 1 µL |

| Temperature | 30°C |

Gas Chromatography (GC) Applications for Volatile Deuterated Analogs

While HPLC is generally preferred for non-volatile compounds, Gas Chromatography (GC) can be a valuable tool for analyzing volatile impurities or derivatives of this compound. The direct GC analysis of the parent compound is challenging due to its low volatility. However, derivatization to more volatile species can facilitate GC analysis. For instance, methylation of related compounds has been used for GC-MS analysis. researchgate.net

A key application of GC in the context of deuterated compounds is the separation of the labeled compound from its non-labeled (protiated) counterpart. nih.gov The separation of isotopologues by GC is influenced by the choice of the stationary phase and the position of the deuterium atoms. nih.gov Studies have shown that a variety of stationary phases, including polydimethylsiloxane, phenyl-substituted, and wax-based phases, can be used to separate deuterated and non-deuterated compounds. nih.gov

Interestingly, the elution order of deuterated and non-deuterated compounds can vary depending on the polarity of the stationary phase. nih.gov Nonpolar stationary phases often exhibit an "inverse isotope effect," where the heavier deuterated compound elutes earlier than the lighter non-deuterated one. nih.gov Conversely, a "normal isotope effect" (heavier compound elutes later) is often observed on polar stationary phases. nih.gov The location of the deuterium atoms on the molecule also plays a role in the retention time. nih.gov

For the analysis of any potential volatile deuterated analogs or impurities related to this compound, a GC-MS system would be the instrument of choice. The mass spectrometer allows for the clear differentiation between the d4-labeled compound and any d0 to d3 analogs, providing a high degree of confidence in the isotopic purity assessment.

A theoretical GC method for the analysis of volatile derivatives of this compound is outlined in the table below.

| Parameter | Condition |

| Column | DB-5MS (5% Phenyl-methylpolysiloxane) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Scan Mode | Selected Ion Monitoring (SIM) to target specific m/z of deuterated species |

Applications of 6 3 Pyridinylcarbonyl Valerolactam D4 in Quantitative Bioanalytical and Chemical Research

Fundamental Principles of Stable Isotope-Labeled Internal Standards in Mass Spectrometry

The use of stable isotope-labeled (SIL) internal standards is considered the gold standard in quantitative mass spectrometry. nih.gov The fundamental principle lies in the near-identical physicochemical properties of the SIL internal standard and the analyte of interest. Since 6-(3-Pyridinylcarbonyl)valerolactam-d4 differs from its analog only in isotopic composition, it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. nih.gov

This co-behavior allows for the correction of variability that can occur during sample preparation and analysis, such as extraction losses, and fluctuations in instrument response. restek.com By measuring the ratio of the analyte's signal to the signal of the known concentration of the SIL internal standard, a more accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensities vary. restek.com The use of a SIL internal standard like this compound is particularly crucial for minimizing the impact of ion suppression or enhancement, a common phenomenon in complex biological matrices that can lead to erroneous results. mdpi.com

Method Development and Validation for Quantitative Analysis of Analogs Using this compound

The development of a robust and reliable bioanalytical method is a meticulous process that involves several stages, from the optimization of analytical conditions to the comprehensive assessment of the method's performance.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for the trace analysis of compounds like nornicotine (B190312) in biological fluids due to its high sensitivity and selectivity. nih.gov A validated method for the simultaneous quantification of nicotine (B1678760), its six primary metabolites (including nornicotine), and two minor tobacco alkaloids in human urine has been developed, employing isotope dilution LC-MS/MS. nih.gov In such methods, a deuterated internal standard for each analyte, including a nornicotine-d4 analog, is crucial for accurate quantification.

The sample preparation typically involves enzymatic hydrolysis to measure both the free and glucuronidated forms of the analytes, followed by a protein precipitation step, for instance, using acetone, to remove interfering matrix components. nih.gov The subsequent chromatographic separation is often achieved using a C18 reversed-phase column with a gradient elution, which effectively resolves the various analytes before their detection by the mass spectrometer. nih.gov

Optimization of both chromatographic and mass spectrometric parameters is critical for achieving the desired sensitivity, selectivity, and speed of analysis.

Chromatographic Parameters: The selection of the analytical column and mobile phase composition is optimized to ensure good peak shape, resolution between analytes and potential interferences, and a reasonable run time. For the analysis of nornicotine and its related compounds, a C18 column is often employed with a mobile phase consisting of an aqueous component with a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to effectively separate compounds with a range of polarities within a single run.

Spectrometric Parameters: In tandem mass spectrometry, the instrument is set to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and its corresponding internal standard in the first quadrupole, fragmenting them in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly selective detection method significantly reduces background noise and enhances the signal-to-noise ratio. The voltages of the ion source and the collision energy are carefully optimized for each compound to maximize the signal intensity. For instance, in the analysis of nornicotine, the mass spectrometer would be tuned to detect the specific mass transition for nornicotine and a separate, distinct transition for its deuterated internal standard, this compound.

A representative set of optimized MS/MS parameters for nornicotine and its deuterated internal standard is presented below:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Nornicotine | 149.1 | 80.2 | 50 |

| Nornicotine-d4 | 153.1 | 84.2 | 50 |

This table presents hypothetical yet representative MRM transitions for nornicotine and its d4-labeled internal standard based on common fragmentation patterns.

A bioanalytical method must be rigorously validated to ensure its reliability. The validation process assesses several key performance parameters as outlined by regulatory guidelines. A study quantifying urinary nicotine and its metabolites, including nornicotine, using deuterated internal standards demonstrated the following performance characteristics: nih.gov

Sensitivity: The limit of detection (LOD) and lower limit of quantification (LLOQ) are determined to establish the smallest amount of the analyte that can be reliably detected and quantified. For nornicotine, the LOD can be in the low ng/mL range.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is assessed by analyzing calibration standards over a defined range. A linear relationship is typically confirmed by a correlation coefficient (r²) greater than 0.99.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the LLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).

The following tables summarize the accuracy and precision data from a validated method for the quantification of "total" nornicotine (free plus glucuronidated) in urine. nih.gov

Inter-day Precision and Accuracy for Total Nornicotine

| Nominal Concentration (ng/mL) | N | Mean Measured Concentration (ng/mL) | Standard Deviation | Coefficient of Variation (%) | Accuracy (%) |

|---|---|---|---|---|---|

| 7.5 | 15 | 7.6 | 0.4 | 5.3 | 1.3 |

| 75 | 15 | 74.8 | 3.2 | 4.3 | -0.3 |

Intra-day Precision and Accuracy for Total Nornicotine

| Nominal Concentration (ng/mL) | N | Mean Measured Concentration (ng/mL) | Standard Deviation | Coefficient of Variation (%) | Accuracy (%) |

|---|---|---|---|---|---|

| 7.5 | 5 | 7.4 | 0.3 | 4.1 | -1.3 |

| 75 | 5 | 73.9 | 2.5 | 3.4 | -1.5 |

Data adapted from a study on the validation of an LC-MS/MS method for quantifying urinary nicotine and its metabolites. nih.gov

Utility in Pharmacokinetic and Metabolism Studies of Related Compounds

The use of this compound is indispensable in pharmacokinetic (PK) and metabolism studies of nornicotine and its precursors. These studies are fundamental in understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Biological matrices such as plasma and urine are incredibly complex, containing numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer. mdpi.com This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing significant inaccuracies in quantification. nih.gov

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for these matrix effects. nih.gov Because the SIL internal standard has nearly identical chemical and physical properties to the analyte, it is affected by the matrix in the same way. nih.gov As a result, the ratio of the analyte to the internal standard remains constant, even in the presence of significant matrix-induced signal suppression or enhancement. This ensures the robustness and reliability of the analytical method, which is paramount for generating high-quality data in pharmacokinetic and clinical studies. The use of such an internal standard allows for the accurate determination of the concentration-time profile of a drug and its metabolites, which is essential for calculating key pharmacokinetic parameters.

Theoretical and Mechanistic Studies Involving Deuterated Valerolactam Derivatives

Investigation of Deuterium (B1214612) Isotope Effects in Chemical Reactions

The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a reaction. This phenomenon is the basis of the primary kinetic isotope effect and is a fundamental concept in physical organic chemistry. nih.gov

In the context of deuterated valerolactam derivatives, the investigation of deuterium isotope effects is crucial for understanding their reactivity and stability. For instance, in reactions involving the cleavage of a C-H bond on the valerolactam ring, the deuterated analogue will exhibit a slower reaction rate. The magnitude of this KIE can provide insights into the transition state of the reaction. A large KIE suggests that the C-H bond is significantly broken in the transition state, whereas a small KIE may indicate that the bond is either largely intact or that the bond-breaking step is not rate-limiting.

Recent research on compounds containing lactam rings, which are structurally analogous to valerolactam, has demonstrated the practical application of these principles. Studies on the oxidative metabolism of such compounds have shown that deuteration at specific sites can significantly alter the rate of metabolic transformation. This is a direct consequence of the kinetic isotope effect, where the enzymatic C-H abstraction is slowed down by the presence of deuterium.

For example, in a study on the metabolic stability of a compound containing a lactam ring, deuteration of the metabolically vulnerable "soft spot" on the ring led to a notable decrease in the formation of the major metabolite. nih.gov This reduction is a clear manifestation of the kinetic isotope effect, where the cytochrome P450-mediated oxidation, which involves C-H bond cleavage, is significantly hindered.

Table 1: Illustrative Kinetic Isotope Effect Data on Lactam Ring Metabolism

| Compound | Position of Deuteration | Observed Effect on Major Metabolite Formation |

| Lactam-containing Compound | Metabolic "soft spot" on the lactam ring | 45-60% decrease nih.gov |

This table illustrates the potential impact of deuteration on the metabolism of compounds containing a lactam ring, based on findings from analogous structures.

These findings underscore the utility of deuterium isotope effects as a tool to modulate the metabolic stability of molecules containing a valerolactam moiety. By strategically placing deuterium atoms at sites prone to oxidative metabolism, it is possible to slow down their degradation, a strategy often employed in drug discovery to enhance pharmacokinetic profiles.

Mechanistic Probing using Deuterium Labeling in Biochemical Pathways

Deuterium labeling is a powerful technique for elucidating complex biochemical pathways. By introducing a "heavy" isotope into a molecule, researchers can trace its metabolic fate and identify the various metabolites formed. This approach provides a detailed map of the metabolic transformations a compound undergoes within a biological system. nih.gov

In the study of deuterated valerolactam derivatives, deuterium labeling serves as a critical tool for mechanistic probing. When a deuterated valerolactam derivative is introduced into a biological system, such as human liver microsomes, the pattern of deuterated and non-deuterated metabolites can reveal the primary sites of metabolism.

Research on a deuterated lactam-containing compound has provided significant insights into its metabolic pathway. nih.gov It was observed that while deuteration of the primary metabolic site significantly reduced the formation of the major metabolite, it also led to an increase in the oxidation rates at secondary metabolic sites. nih.gov This phenomenon, known as "metabolic switching" or "metabolic shunting," occurs because the primary metabolic pathway is inhibited by the deuterium isotope effect, forcing the metabolism to proceed through alternative, previously minor, pathways.

Table 2: Impact of Lactam Ring Deuteration on Metabolic Profile

| Compound Analogue | Change in Major Metabolite | Change in Minor Metabolites (A and B) |

| Deuterated 5-membered lactam | 45-60% decrease nih.gov | ~70% increase in combined amounts nih.gov |

This table is based on data from a study on a deuterated lactam-containing compound and illustrates how deuteration can shift metabolic pathways.

Furthermore, comparative studies between different deuterated lactam ring sizes, such as 5-membered versus 6-membered (valerolactam) rings, can reveal subtle differences in their metabolic profiles. For example, the magnitude of the deuterium isotope effect on metabolic stability can vary between different ring sizes and in different biological systems (e.g., human vs. mouse microsomes). nih.gov Such comparative data is invaluable for building a comprehensive understanding of the structure-metabolism relationships of this class of compounds.

Future Directions and Emerging Research Opportunities for Deuterated Lactams

Development of Novel Synthesis Routes for Complex Deuterated Molecules

The synthesis of complex molecules like 6-(3-Pyridinylcarbonyl)valerolactam-d4, which features deuterium (B1214612) atoms at non-exchangeable positions, necessitates innovative and precise synthetic strategies. Future research is focused on developing more efficient, selective, and scalable methods for producing such intricate deuterated compounds.

A significant area of development is the use of enzymatic and chemoenzymatic strategies . These methods offer high stereo- and regioselectivity, which is crucial for the precise placement of deuterium atoms. For instance, engineered enzymes could be employed to catalyze C-H activation and subsequent deuteration at specific sites on a lactam precursor, a process that is often challenging to achieve with traditional chemical methods.

Another promising avenue is the advancement of catalytic C-H activation/deuteration . This involves the use of transition-metal catalysts to selectively replace hydrogen with deuterium. Recent progress has demonstrated the potential of manganese and ruthenium catalysts in the asymmetric transfer hydrogenation of imines, which could be adapted for the synthesis of chiral deuterated lactams. acs.org The development of catalysts that can operate under mild conditions with high efficiency will be key to making these processes more applicable for pharmaceutical production.

Furthermore, the development of synthetic routes that utilize inexpensive and readily available deuterium sources is a critical goal. researchgate.net This would make the production of deuterated compounds more cost-effective and accessible for a wider range of research and development applications.

Advanced Analytical Techniques for Enhanced Isotopic Characterization

High-resolution mass spectrometry (HRMS) , particularly when coupled with techniques like electrospray ionization (ESI), is a powerful tool for characterizing deuterated compounds. nih.gov It allows for the precise determination of the isotopologue distribution, providing a detailed picture of the deuterium incorporation. nih.gov Future developments will likely focus on improving the sensitivity and resolution of HRMS to detect even minor isotopic impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the specific sites of deuteration within a molecule. While ¹H NMR can indicate the absence of protons at certain positions, ²H NMR directly detects the deuterium nuclei, providing unambiguous confirmation of their location. A novel method combining ¹H NMR and ²H NMR has been shown to provide more accurate determinations of isotopic abundance than classical methods. Future advancements may include the development of new NMR pulse sequences and higher field magnets to improve the resolution and sensitivity of ²H NMR, especially for complex molecules.

Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique that can differentiate between isotopomers—molecules that have the same isotopic composition but differ in the position of the isotopes. nih.gov This level of detail is often not achievable with MS or NMR alone and is crucial for understanding the subtle effects of positional deuteration on a molecule's properties. nih.gov

The table below summarizes the key features of these advanced analytical techniques.

| Technique | Information Provided | Advantages | Future Research Focus |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic purity and isotopologue distribution. nih.gov | High sensitivity, rapid analysis. nih.gov | Increased resolution and sensitivity for minor isotopologue detection. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Precise location of deuterium atoms and isotopic abundance. | Unambiguous site-specific information. | Enhanced sensitivity of ²H NMR, development of new pulse sequences. |

| Molecular Rotational Resonance (MRR) Spectroscopy | Differentiation of isotopomers, precise 3D structure. nih.gov | Unambiguous identification of positional isomers. nih.gov | Broader application to larger and more complex molecules. |

This table provides a summary of advanced analytical techniques for the characterization of deuterated compounds.

Expansion of Deuterated Analogs in Multi-Omics Research

The use of deuterated analogs as internal standards in quantitative mass spectrometry is well-established. However, the future lies in their expanded role as active tools in multi-omics research, including proteomics and metabolomics, to probe biological systems with greater detail.

In proteomics , deuterated compounds are being used in techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.gov This method provides insights into protein dynamics, conformational changes, and protein-ligand interactions by measuring the rate of deuterium exchange on the protein backbone. nih.gov The use of deuterated lactams as ligands in such studies could help to elucidate the binding modes and functional consequences of drug-protein interactions.

In metabolomics , stable isotope-labeled compounds are essential for tracing metabolic pathways and quantifying endogenous metabolites. nih.gov Deuterated lactams and their metabolites can be used to study their own metabolic fate and to understand how they influence broader metabolic networks. nih.govnih.gov This is particularly relevant for understanding the therapeutic effects and potential off-target effects of drugs. The ability of deuteration to alter metabolic rates can also be exploited to investigate the role of specific metabolic pathways in disease. nih.govacs.org

The integration of proteomics and metabolomics data, often referred to as metaboproteomics , offers a more holistic view of cellular processes. researchgate.net Deuterated analogs can serve as a bridge between these two fields by allowing researchers to simultaneously track a molecule and its impact on both the proteome and the metabolome. For example, a deuterated drug could be used to identify its protein targets (proteomics) while also measuring its effect on related metabolic pathways (metabolomics).

The table below outlines the emerging applications of deuterated analogs in multi-omics research.

| Omics Field | Application of Deuterated Analogs | Research Insights |

| Proteomics | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.gov | Protein dynamics, folding, and ligand interactions. nih.gov |

| Metabolomics | Metabolic pathway tracing and quantification of metabolites. nih.gov | Understanding drug metabolism and its impact on cellular networks. nih.gov |

| Metaboproteomics | Integrated analysis of protein and metabolite changes. researchgate.net | Holistic view of drug mechanism of action and systems-level effects. |

This table summarizes the expanding applications of deuterated analogs in various multi-omics fields.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(3-Pyridinylcarbonyl)valerolactam-d4 with high isotopic purity?

- Methodological Answer : Deuterated analogs require careful selection of isotopic precursors (e.g., deuterated pyridine derivatives) and reaction conditions. A common approach involves:

- Step 1 : Condensation of deuterated nicotinic acid derivatives with valerolactam precursors using palladium or copper catalysts in deuterated solvents (e.g., DMF-d7 or toluene-d8) to preserve isotopic integrity .

- Step 2 : Cyclization under inert atmospheres to minimize proton-deuterium exchange.

- Step 3 : Purification via reversed-phase HPLC with deuterated mobile phases (e.g., acetonitrile-d3 and D2O) to isolate the target compound .

Key Challenge: Avoid proton contamination during solvent handling and catalysis .

Q. Which analytical techniques are critical for confirming deuteration and structural integrity?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Detects exact mass shifts (e.g., +4 Da for -d4 labeling) and confirms molecular formula .

- ²H-NMR Spectroscopy : Identifies deuterium incorporation sites via splitting patterns and absence of proton signals .

- Isotopic Ratio Analysis : Quantifies deuterium enrichment using LC-MS/MS with deuterated internal standards .

Q. How should researchers align studies of this compound with theoretical frameworks in medicinal chemistry?

- Methodological Answer : Link experiments to established theories, such as:

- Isotope Effects in Drug Metabolism : Investigate deuterium’s impact on metabolic stability (e.g., CYP450 enzyme interactions) using in vitro hepatocyte models .

- Structure-Activity Relationships (SAR) : Compare deuterated vs. non-deuterated analogs to assess isotopic substitution’s effect on binding affinity .

Advanced Questions

Q. How to design a pharmacokinetic study to resolve contradictions in reported metabolic half-lives of this compound?

- Methodological Answer :

- Hypothesis : Discrepancies arise from variations in isotopic purity or assay conditions.

- Experimental Design :

Pre-Test : Validate isotopic purity across batches using HRMS and ²H-NMR .

In Vitro Assays : Conduct parallel microsomal stability studies (human vs. rodent) under controlled pH and temperature .

Data Normalization : Use ANOVA to isolate batch effects from biological variability .

- Interpretation : Cross-correlate isotopic purity metrics with half-life data to identify confounding factors .

Q. What strategies optimize the compound’s stability in long-term storage for tracer studies?

- Methodological Answer :

- Condition Screening : Test stability under varying temperatures (-80°C vs. -20°C), humidity, and light exposure.

- Stabilizers : Add deuterated cryoprotectants (e.g., DMSO-d6) to mitigate degradation .

- Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS quantification .

Q. How to integrate computational modeling into mechanistic studies of this compound’s enzyme inhibition?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model deuterium’s steric and electronic effects on binding pocket interactions .

- Docking Studies : Compare binding poses of deuterated vs. non-deuterated forms using software like AutoDock Vina.

- Validation : Cross-reference simulation results with kinetic assay data (e.g., IC₅₀ shifts) .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.